molecular formula C4H7NO3 B13939649 3-Hydroxyazetidine-1-carboxylic acid

3-Hydroxyazetidine-1-carboxylic acid

Cat. No.: B13939649
M. Wt: 117.10 g/mol
InChI Key: SNBYDHCSBZIOQL-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-1-carboxylic acid is a heterocyclic organic compound featuring a four-membered azetidine ring with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing 3-hydroxyazetidines involves a photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, which is initiated by photochemical excitation of an acyclic 2-amino ketone precursor. The process involves an excited state intermolecular cyclization, leading to the formation of the azetidine ring .

Industrial Production Methods: While specific industrial production methods for 3-hydroxyazetidine-1-carboxylic acid are not extensively documented, the scalability of the photochemical flow synthesis method suggests its potential for industrial applications. The high reproducibility and short residence times of the flow process enable easy scaling, making it suitable for multi-gram scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyazetidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-Hydroxyazetidine-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxyazetidine-1-carboxylic acid involves its interaction with biological targets through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and stability. The azetidine ring’s strained structure also contributes to its reactivity, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combination of a hydroxyl group and a carboxylic acid group on a four-membered ring. This unique structure imparts distinct reactivity and makes it a valuable compound for various applications in chemistry and biology.

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

3-hydroxyazetidine-1-carboxylic acid

InChI

InChI=1S/C4H7NO3/c6-3-1-5(2-3)4(7)8/h3,6H,1-2H2,(H,7,8)

InChI Key

SNBYDHCSBZIOQL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)O)O

Origin of Product

United States

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